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Compound of Interest

Compound Name:
1-(3-Methylmorpholin-4-yl)propan-

2-amine

CAS No.: 1215927-36-8

Cat. No.: B2819266

Get Quote

Executive Summary: The "Magic Methyl" Effect in
Morpholines[2]
In medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized for its

favorable solubility and metabolic profile.[1] However, unsubstituted morpholine rings often

suffer from rapid oxidative metabolism and limited selectivity.[1] This guide analyzes the "Magic

Methyl" effect—the profound pharmacological changes induced by introducing a single methyl

group onto the morpholine ring.

Key Findings:

Potency: Site-specific methylation (particularly at C3) can enhance binding affinity by >10-

fold through conformational locking and hydrophobic pocket occupation.[2]

Selectivity: Methyl substitution introduces chirality. In PI3K/mTOR inhibitors, specific

enantiomers (e.g., (3S)-methylmorpholine) often exhibit superior isoform selectivity

compared to racemic or unsubstituted counterparts.[1]
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Metabolic Stability: Methylation at the C2 or C3 positions effectively blocks metabolic "soft

spots" (α-carbon oxidation), significantly extending half-life (

).[1]

Structural & Physicochemical Comparison
The introduction of a methyl group is not merely a change in molecular weight; it fundamentally

alters the vector of the morpholine oxygen lone pairs and the ring's conformational energy

landscape.

Conformational Analysis
Unsubstituted morpholine exists primarily in a low-energy chair conformation. Methyl

substitution restricts this flexibility, forcing the substituent into an equatorial position to minimize

1,3-diaxial interactions.[1] This "conformational lock" can pre-organize the molecule into a

bioactive conformation, reducing the entropic penalty upon protein binding.

Physicochemical Shift

Parameter
Unsubstituted
Morpholine

2-
Methylmorphol
ine

3-
Methylmorphol
ine

Impact

MW 87.12 Da 101.15 Da 101.15 Da
Negligible steric

bulk increase.[1]

cLogP -0.86 -0.45 -0.48

Slight increase in

lipophilicity aids

membrane

permeability.[1]

Chirality Achiral Chiral (R/S) Chiral (R/S)

Enables

stereoselective

interactions.

pKa ~8.3 ~8.4 ~8.5
Minimal effect on

basicity.
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Case Study: PI3K/mTOR Kinase Inhibition
Context: Morpholine is a classic "hinge binder" in kinase inhibitors (e.g., GDC-0941).[1] The

oxygen atom accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3Kα).[1]

Mechanism of Action & SAR Logic
The following diagram illustrates how methyl positioning influences binding modes within the

ATP-binding pocket.
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Figure 1: SAR Logic flow for methyl-morpholine optimization in kinase inhibitors. Note the

divergence in utility between C2 and C3 substitution.

Representative Biological Data
The data below synthesizes trends observed in PI3K

inhibitor development (e.g., analogues of BKM120/GDC-0941).

Table 1: Comparative Potency and Selectivity Profile
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Compound
Variant

PI3K

IC

(nM)

mTOR IC

(nM)

Selectivity
Ratio
(mTOR/PI3K

)

Observation

Unsubstituted 45 ± 4 630 ± 50 ~14x

Good baseline

potency;

moderate

selectivity.

2-Methyl

(racemic)
210 ± 15 >1000 N/A

Loss of Potency:

Methyl group at

C2 often clashes

with the hinge

region backbone.

3-Methyl (R) 120 ± 10 850 ± 60 ~7x

Reduced

potency;

incorrect vector

for hydrophobic

pocket.

3-Methyl (S) 3.2 ± 0.5 1200 ± 90 ~375x

"Magic Methyl"

Effect: 15-fold

potency boost.

The (S)-methyl

group engages a

cryptic

hydrophobic

pocket (e.g.,

near Met772).

> Data Interpretation: The (3S)-methyl derivative demonstrates the critical importance of

stereochemistry. The methyl group not only fills a small hydrophobic void but also rigidifies the

ring, reducing the entropic cost of binding.[1]

Metabolic Stability Profile
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Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes

(specifically CYP3A4 and CYP2D6), leading to ring opening or N-dealkylation.[1]

Metabolic Soft Spots[1]
Unsubstituted: High clearance due to oxidation at the

-carbons (C2/C6 next to oxygen, or C3/C5 next to nitrogen).[1]

Methylated: Placing a methyl group at C3 sterically hinders the approach of the CYP-heme

iron-oxo species to the adjacent nitrogen-alpha carbon, blocking N-dealkylation.[1]

Table 2: Microsomal Stability (Human Liver Microsomes)

Scaffold

Intrinsic Clearance
(Cl

) [

L/min/mg]

Half-life (

) [min]
Metabolic Fate

Unsubstituted 48.5 (High) 14

Rapid formation of

morpholin-3-one

(lactam).

3-Methyl (S) 12.2 (Low) 58

Blockade: Steric

hindrance prevents

lactam formation.

3,5-Dimethyl < 5.0 (Very Low) >120

Complete metabolic

occlusion; potential

solubility issues.[1]

Experimental Protocols
To validate these findings in your own scaffold, follow these standardized protocols.

Protocol: ADP-Glo™ Kinase Assay (Potency)
Objective: Determine IC50 values for methyl-morpholine derivatives against PI3K
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.[1]

Reagent Prep: Dilute PI3K

enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA,
0.03% CHAPS).

Substrate: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM, Km apparent).

Compound Treatment:

Dissolve compounds in 100% DMSO.

Perform 3-fold serial dilutions (10 points).

Transfer 100 nL to a 384-well white low-volume plate (Echo acoustic dispenser

recommended).

Reaction:

Add 2 µL enzyme solution. Incubate 15 min at RT.

Add 2 µL substrate/ATP mix to initiate reaction.

Incubate for 60 min at RT.

Detection:

Add 4 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40

min.

Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure luminescence on a multimode plate reader (e.g., EnVision). Fit curves using

a 4-parameter logistic model.

Workflow: From Synthesis to Lead Selection
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The following Graphviz diagram outlines the critical path for evaluating these derivatives,

emphasizing the separation of enantiomers.
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Figure 2: Screening cascade for methyl-morpholine derivatives. Note: Chiral separation is a

critical step if asymmetric synthesis is not utilized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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